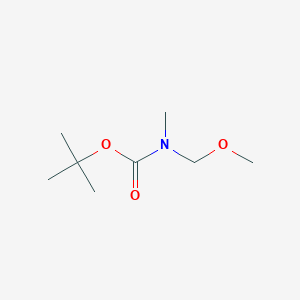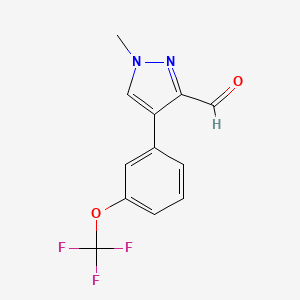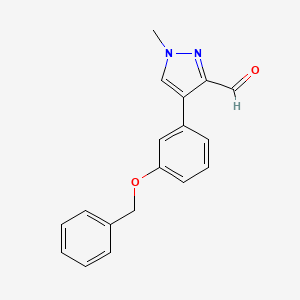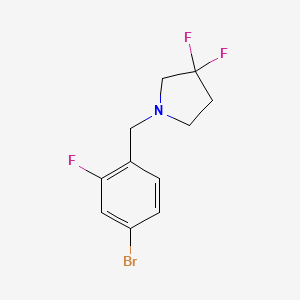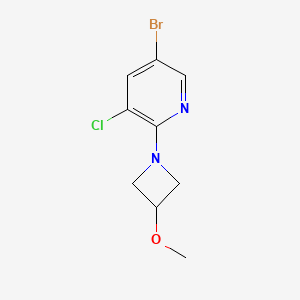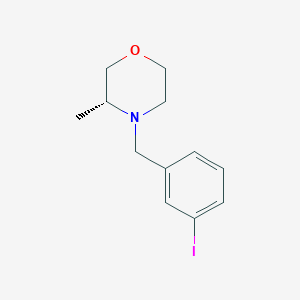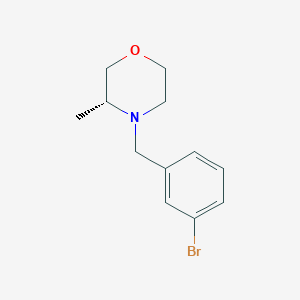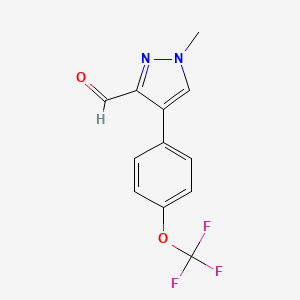
1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde is a compound of significant interest in the fields of chemistry and pharmaceuticals. This compound features a trifluoromethoxy group, which is known for its unique chemical properties and its increasing role in various applications, including pharmaceuticals, agrochemicals, and materials .
Preparation Methods
The synthesis of 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde typically involves multiple steps, starting with the preparation of the trifluoromethoxy phenyl precursor. One common method involves the trifluoromethylation of aromatic compounds, which can be achieved through radical trifluoromethylation . The synthetic route often includes the use of reagents such as tert-butyllithium and carboxylation agents to introduce the trifluoromethoxy group . Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.
Chemical Reactions Analysis
1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol or other reduced forms.
Substitution: The trifluoromethoxy group can participate in substitution reactions, often requiring specific catalysts or conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism by which 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde exerts its effects involves interactions with molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity to various biological targets, potentially affecting enzymatic activities and signaling pathways . Detailed studies on its mechanism of action are ongoing, with a focus on understanding its role in modulating specific biochemical processes.
Comparison with Similar Compounds
When compared to similar compounds, 1-Methyl-4-(4-(trifluoromethoxy)phenyl)-1H-pyrazole-3-carbaldehyde stands out due to its unique trifluoromethoxy group. Similar compounds include:
1-Methyl-4-phenyl-1H-pyrazole-3-carbaldehyde: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.
4-(Trifluoromethoxy)benzaldehyde: Shares the trifluoromethoxy group but differs in the overall structure and applications.
The presence of the trifluoromethoxy group in this compound enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-[4-(trifluoromethoxy)phenyl]pyrazole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O2/c1-17-6-10(11(7-18)16-17)8-2-4-9(5-3-8)19-12(13,14)15/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCDONONDBIKSJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C=O)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
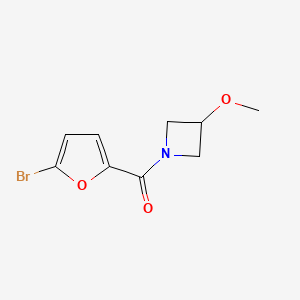
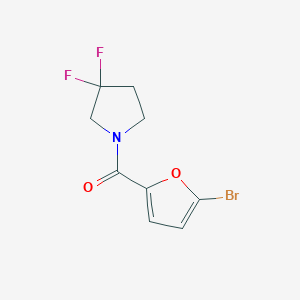
![[1-(5-Bromo-furan-2-ylmethyl)-azetidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B8154875.png)
![2,4-Dichloro-7-(3-methoxy-propyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154892.png)
![7-Benzyl-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154902.png)
![2,4-Dichloro-7-(3-fluoro-benzyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8154907.png)

